15-Hydroxyandrostenedione
Description
Structure
3D Structure
Properties
CAS No. |
58383-61-2 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-15-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14+,15?,17-,18+,19-/m1/s1 |
InChI Key |
MYKMKUGZFQKMOZ-HYNIEHHYSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4=O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(CC4=O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4=O)O)C |
Synonyms |
15 alpha-hydroxyandrostenedione 15-hydroxyandrostenedione 15-hydroxyandrostenedione, (15alpha)-isomer 15-hydroxyandrostenedione, (9beta,10alpha,15alpha)-isome |
Origin of Product |
United States |
Endogenous Biosynthesis Pathways of 15 Hydroxyandrostenedione
Identification of Precursor Substrates
The primary and most direct precursor for the biosynthesis of 15-Hydroxyandrostenedione is Androstenedione (B190577) (also known as Androst-4-ene-3,17-dione). plu.mxebi.ac.ukoup.com Androstenedione is a C19 steroid produced by the adrenal glands, testes, and ovaries. oup.comcansa.org.zanih.gov The conversion involves the direct hydroxylation of the androstenedione molecule. ebi.ac.ukoup.com
Studies involving human gonadal tissue have demonstrated the synthesis of 15α-hydroxyandrostenedione directly from an androstenedione precursor. ebi.ac.uk Furthermore, research during human pregnancy has highlighted that 15α-hydroxyandrostenedione serves as a more significant precursor for certain urinary 15α-hydroxylated estrogens compared to other hydroxylated androgens. ebi.ac.ukoup.com While Dehydroepiandrosterone (B1670201) (DHEA) can also lead to the formation of this compound, it is considered an upstream precursor, as it is typically converted to androstenedione before the 15α-hydroxylation step. oup.comoup.com
Enzymatic Steps and Key Hydroxylase Enzymes
The central enzymatic reaction in the formation of this compound is 15α-hydroxylation, a process catalyzed by a specific class of enzymes known as steroid 15α-hydroxylases. cancer.govnih.govnih.gov These enzymes belong to the vast superfamily of cytochrome P450 (CYP) monooxygenases, which are pivotal in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov
The characterization of steroid 15α-hydroxylases has been pursued in various organisms, revealing a family of related but distinct enzymes.
Cyp2a4 : In mice, the gene Cyp2a4 is responsible for encoding the cytochrome P450 steroid 15α-hydroxylase. cancer.govnih.gov This enzyme is active in the liver and participates in the metabolism of sex hormones, including testosterone (B1683101) and androstenedione. cancer.govnih.gov Research has shown that the expression of Cyp2a4 in the mouse liver follows a robust circadian rhythm. nih.gov
P450pra : This enzyme, derived from the filamentous fungus Penicillium raistrickii, is a well-characterized steroid 15α-hydroxylase. nih.govsjtu.edu.cn It is notably used in the commercial synthesis of an intermediate required for the production of gestodene (B1671452), a component of contraceptive pills. nih.govresearchgate.net Genetic studies, including targeted gene deletion, have confirmed that P450pra is solely responsible for the 15α-hydroxylation of steroids in this organism. nih.govresearchgate.net
CYP154 Family : The CYP154 family of bacterial cytochrome P450 enzymes, particularly from Streptomyces species, are known for their steroid hydroxylation capabilities. researchgate.netgoogle.com However, detailed studies of the specific enzyme CYP154C3 from Streptomyces griseus have found that it acts as a steroid D-ring 16α-specific hydroxylase, converting substrates like androstenedione into their 16α-hydroxy derivatives, not 15α-hydroxy derivatives. nih.govasm.orgresearchgate.net While other members of the broad CYP154 family may possess 15α-hydroxylase activity, CYP154C3 is characterized by its 16α-regiospecificity. researchgate.netnih.govasm.org
The table below summarizes the characteristics of these key hydroxylase enzymes.
Table 1: Characterization of Key Steroid Hydroxylase Enzymes| Enzyme | Source Organism | Gene | Primary Function/Regiospecificity |
|---|---|---|---|
| Steroid 15α-hydroxylase | Mouse | Cyp2a4 | Catalyzes 15α-hydroxylation of androgens like testosterone and androstenedione in the liver. cancer.govnih.gov |
| P450pra | Penicillium raistrickii | P450pra | Fungal steroid 15α-hydroxylase used in industrial steroid synthesis. nih.govresearchgate.net |
| CYP154C3 | Streptomyces griseus | CYP154C3 | Bacterial P450 that catalyzes steroid 16α-hydroxylation . nih.govasm.org |
The enzymatic synthesis of this compound is a highly specific process.
Regiospecificity : The reaction is defined by its high regiospecificity, meaning the hydroxyl group is selectively added to a particular carbon atom on the steroid's core structure. In this case, the hydroxylation occurs specifically at the carbon-15 (B1200482) (C15) position. nih.govjmb.or.kr
Stereospecificity : The reaction is also highly stereospecific. The hydroxyl group is introduced in the alpha (α) orientation relative to the plane of the steroid ring. nih.govnih.govnih.gov This precise spatial arrangement results in the formation of 15α-hydroxyandrostenedione. This is distinct from other enzymes, such as CYP106A2 from Bacillus megaterium, which catalyzes 15β-hydroxylation, demonstrating the strict stereochemical control exerted by these enzymes. jmb.or.kr
Cytochrome P450-mediated reactions, including 15α-hydroxylation, are not standalone processes. They require a flow of electrons from a reducing cofactor, which is facilitated by partner proteins.
NADPH : The ultimate source of reducing equivalents for the reaction is Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.govacs.org
Redox Partners : P450 enzymes in the endoplasmic reticulum of eukaryotes rely on the enzyme NADPH-cytochrome P450 oxidoreductase (POR) to transfer electrons from NADPH to the P450 heme center. nih.gov Bacterial P450 systems often utilize a different set of redox partners, typically a ferredoxin reductase and a ferredoxin protein, to shuttle electrons to the P450 enzyme. researchgate.netnih.govasm.org
The essential components for this enzymatic activity are summarized in the table below.
Table 2: Cofactor and Redox Partner Requirements for P450-mediated 15α-Hydroxylation| Component | Type | Function |
|---|---|---|
| NADPH | Cofactor | Primary electron donor, providing the reducing power for the reaction. nih.gov |
| P450 Oxidoreductase (POR) | Redox Partner (Eukaryotic) | Flavoenzyme that transfers electrons from NADPH to the cytochrome P450. nih.gov |
| Ferredoxin / Ferredoxin Reductase | Redox Partners (Bacterial) | A two-component system that shuttles electrons from NADPH to the cytochrome P450. nih.govresearchgate.net |
Regiospecificity and Stereospecificity of 15-Hydroxylation
Tissue and Cellular Localization of Biosynthetic Processes
The endogenous production of this compound is localized to specific tissues where both the precursor, androstenedione, and the necessary 15α-hydroxylase enzymes are present.
Research indicates that 15α-hydroxylation is a significant activity during fetal development, particularly in human pregnancy, where the fetal liver is a primary site of steroid metabolism. ebi.ac.uknih.gov Studies on the formation of the estrogen estetrol (B1671307) show that its pathway involves the 15α-hydroxylation of DHEA, a process attributed to the fetal liver. wikipedia.org In addition to fetal tissues, experiments have shown that adult gonadal tissues, including the testis and ovary, can synthesize 15α-hydroxyandrostenedione. ebi.ac.uk In mice, the liver is a confirmed site of steroid 15α-hydroxylase (Cyp2a4) expression and activity. nih.gov
The adrenal glands are a major source of steroid hormones, specifically producing the precursor androstenedione in the zona reticularis of the adrenal cortex. cansa.org.zanih.gov The adrenal glands are known to produce other hydroxylated androgens, such as 11β-hydroxyandrostenedione, through the action of adrenal-specific enzymes like CYP11B1. cansa.org.za Given that the adrenal gland produces the necessary precursor and expresses a variety of other steroid hydroxylases, it is considered a plausible site for the biosynthesis of this compound. cansa.org.zanih.gov The finding that 15α-hydroxylase activity is predominantly of fetal origin during pregnancy points towards the fetal adrenal gland as a potentially key location for this metabolic conversion. ebi.ac.uk
Hepatic (Liver) Contributions
The liver is a major site for the metabolism of androgens, including androstenedione. glowm.com Hepatic microsomes contain a variety of cytochrome P450 enzymes that are responsible for the hydroxylation of steroids at different positions. glowm.com Research has shown that human liver microsomes can catalyze the hydroxylation of testosterone at the 15α- and 15β-positions, a reaction mediated by the enzyme CYP3A4. dshs-koeln.de Given the structural similarity between testosterone and androstenedione, it is plausible that CYP3A4 is also involved in the 15-hydroxylation of androstenedione in the human liver.
Studies in rats have identified a specific cytochrome P450 enzyme, termed P-450 RLM2 (testosterone 15α-hydroxylase), which actively metabolizes androstenedione at the C-15 position. This further supports the liver's role as a primary site for the production of this compound. The metabolism of androstenedione in the liver is complex, with multiple hydroxylation products being formed. mdpi.com
Below is a table summarizing the key enzymes involved in hepatic androgen metabolism:
| Enzyme Family | Specific Enzyme (example) | Substrate(s) | Product(s) |
| Cytochrome P450 | CYP3A4 | Testosterone, Androstenedione | 15α/β-hydroxytestosterone, other hydroxylated metabolites |
| Cytochrome P450 | CYP2B6 | Testosterone | 16α/β-hydroxytestosterone |
| Cytochrome P450 | CYP2C9 | Testosterone | - |
Fetal Tissue Steroidogenesis
The fetal liver is a significant site of steroid metabolism during gestation, playing a critical role in the feto-placental unit. glowm.com Research has demonstrated that the human fetal liver is capable of performing 15α- and 16α-hydroxylations of various androgen and estrogen precursors. nih.gov One study specifically investigated the hydroxylation of potential precursors to estetrol in the human fetal liver and identified the formation of 15α-hydroxylated steroids. nih.gov While the study concluded that 15α-hydroxyandrostenedione is not a major precursor for estetrol, its presence as a metabolite was established, indicating its synthesis within fetal tissues. nih.gov
The following table details some of the steroidogenic activities in human fetal tissues:
| Tissue | Enzyme Activity | Substrate(s) | Product(s) |
| Fetal Liver | 15α-Hydroxylation | Androgens, Estrogens | 15α-hydroxylated steroids |
| Fetal Liver | 16α-Hydroxylation | Androstenedione, Testosterone | 16α-hydroxyandrostenedione, 16α-hydroxytestosterone |
| Fetal Adrenal | Steroidogenesis | Cholesterol | DHEA, DHEAS |
| Placenta | Aromatization | Androgen precursors | Estrogens |
Subcellular Compartmentalization of Enzymatic Reactions (e.g., Microsomal, Mitochondrial)
The enzymatic reactions leading to the synthesis of this compound are compartmentalized within specific subcellular organelles, primarily the endoplasmic reticulum (microsomes) and mitochondria. news-medical.net Cytochrome P450 enzymes, the key players in steroid hydroxylation, are membrane-bound proteins. news-medical.netwikipedia.org
Microsomal Localization: The majority of cytochrome P450 enzymes involved in drug and steroid metabolism, including members of the CYP2 and CYP3 families, are located in the endoplasmic reticulum of liver cells and other steroidogenic tissues. news-medical.netuniroma1.it Therefore, the 15-hydroxylation of androstenedione is predominantly a microsomal event. The endoplasmic reticulum provides the necessary environment and co-factors, such as NADPH-cytochrome P450 reductase, for the catalytic activity of these enzymes. news-medical.net
Mitochondrial Localization: While most of the subsequent metabolism of androstenedione occurs in the microsomes, the initial steps of steroidogenesis, such as the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), take place in the mitochondria. mdpi.comnih.gov Some steroidogenic P450 enzymes, like those involved in cortisol and aldosterone (B195564) synthesis, are also located in the mitochondria. nih.gov However, the enzymes responsible for the 15-hydroxylation of androstenedione are primarily found in the microsomes.
The table below outlines the subcellular location of key steroidogenic enzymes:
| Enzyme/Enzyme System | Subcellular Location | Primary Function |
| Cytochrome P450 Enzymes (e.g., CYP3A4) | Endoplasmic Reticulum (Microsomes) | Hydroxylation of steroids and xenobiotics |
| Cholesterol Side-Chain Cleavage (CYP11A1) | Mitochondria | Conversion of cholesterol to pregnenolone |
| 3β-hydroxysteroid dehydrogenase (HSD3B) | Endoplasmic Reticulum, Mitochondria | Conversion of Δ5-steroids to Δ4-steroids |
| Steroid 5α-reductase (SRD5A) | Endoplasmic Reticulum | 5α-reduction of steroids |
Metabolic Transformations and Catabolism of 15 Hydroxyandrostenedione
Pathways of Further Hydroxylation and Oxidation
A significant metabolic pathway for 15α-hydroxyandrostenedione is its conversion to estrogenic compounds through aromatization. doi.orgcdnsciencepub.com This process, catalyzed by the aromatase enzyme complex, introduces an aromatic A-ring, characteristic of estrogens. Research involving the perfusion of human placentas has confirmed that 15α-hydroxyandrostenedione is a substrate for aromatase, leading to the formation of 15α-hydroxylated estrogens. doi.orgnih.gov
The primary oxidation products identified are:
15α-Hydroxyestrone : Formed through the aromatization of 15α-hydroxyandrostenedione. doi.org
15α-Hydroxyestradiol : Another key metabolite resulting from the aromatization process. doi.orgcdnsciencepub.com In studies with perfused human term placenta, 15α-hydroxyestradiol was identified as the major metabolite. cdnsciencepub.com
This aromatization pathway is considered an alternative route for the biosynthesis of 15α-hydroxylated estrogens, supplementing the pathway that involves the 15α-hydroxylation of already-formed estrogens. cdnsciencepub.com The cytochrome P450 enzyme, CYP19A1 (Aromatase), is the key enzyme responsible for this conversion. bio-rad.comresearchgate.net
Reduction Pathways and Products
Following its initial formation, 15-hydroxyandrostenedione can undergo reduction at its ketone groups. The reduction of the 17-keto group is a critical step. For instance, the formation of 15α-hydroxyestradiol from 15α-hydroxyandrostenedione involves not only aromatization but also the reduction of the C17-ketone to a hydroxyl group. doi.orgcdnsciencepub.com This reduction is typically catalyzed by hydroxysteroid dehydrogenases (HSDs). bioscientifica.com
While the primary documented pathway leads to 15α-hydroxyestradiol, the reduction of the Δ4 double bond and the 3-keto group, common reactions in steroid metabolism, may also occur. nih.govmdpi.com These reactions, catalyzed by 5α-reductase and 3α/β-hydroxysteroid dehydrogenases, would theoretically produce various hydroxylated androstanedione (B1670583) derivatives, although these are less prominently documented in the literature for this specific compound compared to its aromatization.
Conjugation Reactions
Conjugation is a phase II metabolic process that increases the water solubility of steroids, facilitating their elimination from the body. nih.govuomus.edu.iq This is achieved by attaching polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid structure. uomus.edu.iq
Glucuronidation is a major conjugation pathway for steroid metabolites. uomus.edu.iqhmdb.ca In the metabolism of 15α-hydroxyandrostenedione, several of its downstream products are excreted as glucuronide conjugates. Following the administration of its precursor, 15α-hydroxydehydroisoandrosterone, which converts to 15α-hydroxyandrostenedione, metabolites were identified in the glucosiduronate (glucuronide) fraction of urine. ebi.ac.uk This indicates that the hydroxyl groups of the metabolites serve as attachment points for glucuronic acid.
Identified metabolites found in the glucuronide fraction include:
15α-Hydroxyestriol ebi.ac.uk
15α-Hydroxyestradiol ebi.ac.uk
The process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from the coenzyme UDP-glucuronic acid (UDPGA) to the steroid. uomus.edu.iq
Sulfation is another important conjugation reaction for steroids, catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule, PAPS (3'-phosphoadenosine-5'-phosphosulfate). uomus.edu.iqresearchgate.net However, in studies investigating the metabolites of 15α-hydroxy steroid precursors, no significant metabolites were identified in the sulfate fraction of urine. ebi.ac.uk This suggests that for 15α-hydroxyandrostenedione and its subsequent products, glucuronidation is a more dominant pathway for conjugation and excretion than sulfation.
Glucuronidation and Glucuronide Metabolites
Enzymatic Systems Involved in Downstream Metabolism
The metabolic conversion of this compound is orchestrated by several key enzymatic systems. These enzymes belong to the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family, as well as phase II conjugating enzymes.
| Enzyme Class | Specific Enzyme(s) | Metabolic Reaction Catalyzed |
| Cytochrome P450 (CYP) | CYP19A1 (Aromatase) | Aromatization of 15α-hydroxyandrostenedione to 15α-hydroxyestrone. doi.orgbio-rad.com |
| Hydroxysteroid Dehydrogenases (HSD) | 17β-Hydroxysteroid Dehydrogenases (e.g., 17β-HSD) | Reduction of the 17-keto group, converting 15α-hydroxyestrone to 15α-hydroxyestradiol. cdnsciencepub.combioscientifica.com |
| UDP-Glucuronosyltransferases (UGT) | Various UGT isoforms | Conjugation of hydroxylated metabolites (e.g., 15α-hydroxyestradiol) with glucuronic acid. uomus.edu.iqebi.ac.uk |
| Sulfotransferases (SULT) | Various SULT isoforms (e.g., SULT2A1) | Catalyze sulfation of steroids; however, this appears to be a minor pathway for 15α-hydroxyandrostenedione metabolites. ebi.ac.ukresearchgate.net |
This table summarizes the primary enzyme systems involved in the metabolic pathways of this compound.
Excretion Pathways of this compound Metabolites
The final step in the catabolism of this compound is the excretion of its metabolites. Phase I reactions (oxidation, reduction) and subsequent Phase II conjugation reactions render the steroid metabolites sufficiently water-soluble for elimination. nih.govnih.gov
The primary route of excretion for these metabolites is through the urine. ebi.ac.uknih.gov Studies have shown that after administration of precursors, the conjugated metabolites of 15α-hydroxyandrostenedione, primarily as glucuronides, are recovered from urine collections. ebi.ac.uk The detection of compounds like 15α-hydroxyestriol and 15α-hydroxyestradiol in the urine's glucuronide fraction confirms this renal excretion pathway. ebi.ac.uk Biliary excretion is another potential route for steroid conjugates, though urinary excretion is the most prominently documented for these specific metabolites.
Enzymology of 15 Hydroxyandrostenedione Biotransformations
Detailed Characterization of Steroid 15α-Hydroxylases
Steroid 15α-hydroxylases are enzymes that introduce a hydroxyl group at the 15α position of the steroid nucleus. This reaction is a critical step in the biosynthesis of certain steroid intermediates. These enzymes are predominantly cytochrome P450 (CYP) monooxygenases, which are heme-containing proteins that catalyze the oxidation of a wide variety of substrates. mdpi.comlongdom.org
The genetic basis for steroid 15α-hydroxylase activity has been elucidated through gene cloning and expression experiments in various organisms.
In Fungi: A key steroid 15α-hydroxylase gene was identified and cloned from the fungus Penicillium raistrickii ATCC 10490. nih.govresearchgate.net This gene, designated P450pra, consists of a 1563 base-pair open reading frame (ORF) that is predicted to encode a 520-amino acid cytochrome P450 protein. nih.govresearchgate.netscience.gov Functional characterization was achieved through heterologous expression of P450pra in Saccharomyces cerevisiae (baker's yeast). nih.govresearchgate.netscience.gov Subsequent targeted gene deletion studies confirmed that P450pra is solely responsible for the 15α-hydroxylation of its steroid substrate in this organism. nih.gov
In Mammals: In mice, the Cyp2a4 gene encodes a steroid 15α-hydroxylase. nih.gov This enzyme is involved in the metabolism of sex hormones. nih.gov
The expression of steroid 15α-hydroxylase genes is tightly controlled by specific regulatory elements.
Mouse Gene Family: The mouse steroid 15α-hydroxylase gene family includes at least two identified genes, 15αOH-1 and 15αOH-2. researchgate.net
Circadian Regulation: The expression of the mouse Cyp2a4 gene is subject to circadian rhythms in the liver. nih.gov This regulation is controlled by the PAR basic leucine (B10760876) zipper (bZip) transcription factor DBP (albumin D-site-binding protein), which accumulates in hepatocyte nuclei in a cyclical pattern. nih.gov PAR transcription factors are known to bind to specific regulatory elements within the promoter regions of cytochrome P450 genes, thereby controlling their expression levels throughout the day. nih.gov
The catalytic specificity and efficiency of steroid 15α-hydroxylases are determined by their three-dimensional structure. As members of the cytochrome P450 family, they share a conserved structural fold but possess unique active site architectures. mdpi.com
Active Site and Regioselectivity: Studies on related bacterial steroid-hydroxylating P450s, such as CYP154C5 from Nocardia farcinica, provide insight into how structure dictates function. researchgate.netresearchgate.net The active site of these enzymes contains specific amino acid residues that orient the steroid substrate for hydroxylation at a precise position. mdpi.comresearchgate.net For example, in CYP154C5, residues like Gln239 and Gln398 form hydrogen bonds with the steroid's functional groups, anchoring it within the active site. researchgate.net
Engineering and Mutational Analysis: The regioselectivity of these enzymes can be altered through protein engineering. A single amino acid mutation in CYP154C5 (F92A) resulted in a shift in its hydroxylating activity. researchgate.netresearchgate.net Similarly, in the CYP109 family, specific residues such as Val84, Val292, and Ser387 in CYP109B4 are critical in determining the site of hydroxylation. mdpi.com This demonstrates that subtle changes in the active site can lead to significant changes in product formation.
Steroid 15α-hydroxylases exhibit specificity for certain steroid substrates, and their catalytic efficiency can be quantified by kinetic parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax).
Substrate Range: The mouse CYP2A4 enzyme demonstrates activity towards sex hormones, including testosterone (B1683101) and estrogens. nih.gov Fungal enzymes show varied specificity; the P450pra from P. raistrickii acts on 13-methy-estr-4-ene-3,17-dione, while Fusarium culmorum can perform 15α-hydroxylation on androstenedione (B190577) and dehydroepiandrosterone (B1670201) (DHEA). nih.govnih.gov
Kinetic Data: While specific Km and Vmax values for 15α-hydroxylase acting on androstenedione are not extensively reported, data from related enzymes offer a proxy. For instance, the bacterial enzyme BaCYP106A6, a 15β-hydroxylase, binds to androstenedione with a dissociation constant (Kd) of 36.64 μM. jmb.or.kr The structure of the substrate, particularly the substituent at the C17 position, is a key determinant of binding and catalysis. mdpi.comresearchgate.net
| Enzyme | Source Organism | Substrate | Parameter | Value | Reference |
|---|---|---|---|---|---|
| BaCYP106A6 (15β-hydroxylase) | Bacillus sp. | Androstenedione | Kd | 36.64 μM | jmb.or.kr |
| BaCYP106A6 (15β-hydroxylase) | Bacillus sp. | Progesterone | Kd | 38.38 μM | jmb.or.kr |
The activity of steroid 15α-hydroxylases is measured using various biochemical assays.
In Vitro Reconstitution: A common method involves an in vitro reconstitution system. jmb.or.kr This system typically includes the purified P450 enzyme, a redox partner system (such as ferredoxin and ferredoxin reductase to transfer electrons), the steroid substrate, a buffer solution, and the essential cofactor NADPH. jmb.or.kr
Heterologous Expression Systems: Functionality is often confirmed by expressing the enzyme's gene in a host organism like S. cerevisiae or E. coli and then testing the whole-cell or lysate activity on a given substrate. nih.govresearchgate.netscience.gov
Analytical Techniques: The outcome of the reaction is analyzed using techniques like Thin-Layer Chromatography (TLC), which can show the conversion of a substrate to a new product. researchgate.net For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate, identify, and measure the hydroxylated products formed. jmb.or.krnih.gov
Substrate Specificity Profiling and Kinetic Parameters (e.g., Km, Vmax)
Identification and Characterization of Enzymes Involved in Downstream Metabolism
Once formed, 15-hydroxyandrostenedione serves as a substrate for several other steroid-metabolizing enzymes. While the direct metabolism of this compound is not as extensively documented as that of other steroids, its fate can be inferred from the well-established pathways for analogous compounds, such as 11β-hydroxyandrostenedione (11OHA4). sun.ac.zanih.gov These pathways involve modifications at key positions on the steroid skeleton, primarily at C3, C5, and C17, as well as conjugation for excretion. nih.govmdpi.comnih.gov
17β-Hydroxysteroid Dehydrogenases (17βHSD): This family of enzymes catalyzes the interconversion of a keto group and a hydroxyl group at the C17 position. nih.gov 17βHSDs would be expected to reduce the 17-keto group of this compound to yield 15-hydroxytestosterone, a potentially active androgen. mdpi.com
Steroid 5α-Reductases (SRD5A): These enzymes catalyze the irreversible reduction of the double bond between C4 and C5 in the A-ring of the steroid nucleus. nih.gov SRD5A would convert this compound to 15-hydroxy-5α-androstanedione, a step that often precedes further androgen metabolism. nih.gov
3α-Hydroxysteroid Dehydrogenases (3α-HSD): These enzymes act on the keto group at the C3 position, typically after 5α-reduction. mdpi.comsun.ac.za They convert the 3-keto group to a 3α-hydroxyl group, a reaction that generally leads to the inactivation of androgens. nih.gov
Phase II Conjugating Enzymes: To facilitate excretion, steroid metabolites are rendered more water-soluble through conjugation reactions. longdom.org This is primarily accomplished by two families of enzymes:
UDP-Glucuronosyltransferases (UGTs): These enzymes attach a glucuronic acid moiety to the steroid. nih.govsun.ac.za
Sulfotransferases (SULTs): These enzymes add a sulfate (B86663) group. nih.gov The hydroxyl and keto groups on this compound and its downstream metabolites would serve as handles for these conjugation reactions.
Oxidoreductases (e.g., Hydroxysteroid Dehydrogenases)
Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). In steroid metabolism, they are responsible for critical hydroxylation, oxidation, and reduction reactions that can either activate or inactivate steroid hormones. patsnap.comnih.gov Key oxidoreductases in the biotransformation of this compound include Cytochrome P450 enzymes and Hydroxysteroid dehydrogenases.
Cytochrome P450 (CYP) Enzymes
This superfamily of heme-containing monooxygenases plays a central role in steroidogenesis and the metabolism of a vast array of compounds. nih.gov
Formation of this compound: Certain bacterial cytochrome P450 enzymes are capable of producing 15β-hydroxyandrostenedione. For instance, the enzyme BaCYP106A2 from Bacillus sp. can convert androstenedione into 15β-hydroxy-androstenedione. iiab.me Similarly, another CYP from Bacillus sp., BaCYP106A6, has been shown to catalyze the hydroxylation of androstenedione to form 15β-hydroxy androstenedione with high regio- and stereoselectivity. iiab.me
Aromatase (CYP19A1): This enzyme is responsible for the aromatization of androgens into estrogens, a key step in steroid biosynthesis. nih.gov Research on the role of 15α-hydroxyandrostenedione in the fetal-placental unit has shown that it can be converted to 15α-hydroxylated estrogens, such as 15α-hydroxyestriol. cdnsciencepub.com This conversion necessarily involves the action of aromatase to modify the A-ring of the steroid. However, studies using human placental microsomes have found that 15α-hydroxy-androstenedione is a poor substrate for aromatase and acts as a non-competitive inhibitor of the aromatization of androstenedione and testosterone. researchgate.netcapes.gov.br
Hydroxysteroid Dehydrogenases (HSDs)
HSDs are a group of NAD(P)(H)-dependent oxidoreductases that reversibly catalyze the oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. patsnap.com
17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are crucial for managing the biological activity of sex steroids by interconverting the less active 17-keto forms with the more potent 17β-hydroxy forms. patsnap.comfrontiersin.org The demonstrated conversion of 15α-hydroxyandrostenedione into 15α-hydroxyestriol in fetal tissues implies the action of a 17β-HSD to reduce the 17-keto group to a 17β-hydroxyl group, a necessary step in forming an estriol-like structure. cdnsciencepub.com The 17β-HSD family is diverse, with different isozymes (e.g., 17β-HSD type 1, 2, 3, 5) showing varied substrate preferences and tissue distribution. patsnap.comfrontiersin.org For example, 17β-HSD type 5, also known as AKR1C3, is a key enzyme in converting androstenedione to testosterone. mdpi.com
| Enzyme Family | Specific Enzyme / Type | Role in this compound Biotransformation | Reaction Type |
|---|---|---|---|
| Cytochrome P450 | Bacterial CYPs (e.g., BaCYP106A2, BaCYP106A6) | Formation of 15β-hydroxyandrostenedione from androstenedione. iiab.me | Hydroxylation |
| Aromatase (CYP19A1) | Aromatizes 15α-hydroxyandrostenedione to 15α-hydroxylated estrogens. cdnsciencepub.com It is noted as a poor substrate in placental tissue. researchgate.netcapes.gov.br | Aromatization | |
| Hydroxysteroid Dehydrogenases | 17β-HSDs | Implicated in the reduction of the 17-keto group of 15α-hydroxyandrostenedione during its conversion to 15α-hydroxyestriol. cdnsciencepub.com | Reduction |
Transferases (e.g., Sulfotransferases, UDP-Glucuronosyltransferases)
Transferases are enzymes that catalyze the transfer of a functional group from a donor molecule to an acceptor molecule. In steroid metabolism, sulfotransferases and UDP-glucuronosyltransferases play a crucial phase II metabolic role, conjugating steroids to make them more water-soluble and facilitating their elimination from the body. abcam.comnumberanalytics.comresearchgate.net
UDP-Glucuronosyltransferases (UGTs)
UGTs are a superfamily of enzymes, primarily located in the endoplasmic reticulum of liver cells and other tissues, that catalyze the attachment of glucuronic acid from a UDP-glucuronic acid donor to a substrate. abcam.comnumberanalytics.com This process, known as glucuronidation, is a major pathway for the inactivation and excretion of steroid hormones. nih.govnih.gov The two main families involved in steroid metabolism are UGT1A and UGT2B. numberanalytics.com
While direct evidence for the glucuronidation of this compound is not prominent in the available literature, it is a highly probable metabolic fate. Steroids with hydroxyl groups are typical substrates for UGTs. numberanalytics.comresearchgate.net Furthermore, estetrol (B1671307), an estrogen with a 15α-hydroxyl group, undergoes conjugation via glucuronidation before being excreted. iiab.me This strongly suggests that this compound and its metabolites are also likely substrates for UGT enzymes like UGT2B7 and UGT2B15, which are known to conjugate various steroids. nih.govwikipedia.org
Sulfotransferases (SULTs)
Cytosolic sulfotransferases catalyze the transfer of a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. researchgate.net This sulfation reaction generally inactivates steroid hormones and prepares them for excretion. researchgate.net The key SULT families for steroid metabolism are SULT1 and SULT2, with SULT2A1 being the principal enzyme for sulfating DHEA in the adrenal glands and liver. researchgate.netsun.ac.za
Similar to glucuronidation, the direct sulfation of this compound is not explicitly detailed in research findings. However, given that sulfation is a major metabolic pathway for precursor androgens like DHEA and for estrogens, it is a very likely biotransformation for this compound. researchgate.netsun.ac.za The metabolism of estetrol also involves sulfation, reinforcing the likelihood that related steroids with a 15-hydroxyl group would be processed by SULTs. iiab.me
| Enzyme Family | General Function & Relevance |
|---|---|
| UDP-Glucuronosyltransferases (UGTs) | Catalyze the addition of glucuronic acid to steroids, increasing water solubility for excretion. numberanalytics.com Though not directly documented for this compound, it is a highly probable pathway as related steroids and estrogens are known substrates. iiab.menih.gov |
| Sulfotransferases (SULTs) | Catalyze the addition of a sulfo group to steroids, typically leading to inactivation and facilitating elimination. researchgate.net This is a major pathway for other androgen precursors and estrogens, making it a likely route for this compound metabolism. iiab.mesun.ac.za |
Modulators of Enzymatic Activity (e.g., Inhibitors, Activators, Ligands)
The activity of enzymes that metabolize this compound can be modulated by various molecules, including competitive or non-competitive inhibitors, as well as the substrates (ligands) themselves.
Inhibitors
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are crucial tools in research and medicine.
Aromatase Inhibitors: The aromatization of 15α-hydroxyandrostenedione can be inhibited. Interestingly, 15α-hydroxyandrostenedione itself has been shown to act as a non-competitive inhibitor of the aromatization of the primary substrates, androstenedione and testosterone, in human placental microsomes. researchgate.netcapes.gov.br Other well-known aromatase inhibitors include steroidal compounds like 4-hydroxyandrostenedione and non-steroidal compounds such as vorozole (B144775) and econazole. nih.govresearchgate.net
17β-HSD Inhibitors: The development of inhibitors for HSDs is an active area of research, particularly for hormone-dependent diseases. patsnap.com For example, certain naturally derived chalcones have been synthesized and shown to be effective inhibitors of AKR1C3 (17β-HSD5), an enzyme that converts androstenedione to testosterone. mdpi.com Such inhibitors could theoretically affect the downstream metabolism of this compound by preventing its conversion at the 17-position.
Activators and Ligands
A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In enzymology, the substrate is the primary ligand for the enzyme's active site.
Substrate Affinity: The efficiency of an enzymatic reaction depends on the affinity of the enzyme for its substrate. Studies on human placental aromatase indicate that 15α-hydroxy-androstenedione is a poor substrate (ligand) with a much lower conversion rate compared to androstenedione or testosterone. researchgate.netcapes.gov.br This suggests that while the enzyme can process it, the binding and/or catalytic steps are inefficient.
| Target Enzyme | Modulator | Type of Modulation | Description |
|---|---|---|---|
| Aromatase (CYP19A1) | 15α-Hydroxyandrostenedione | Ligand (Substrate) / Inhibitor | Acts as a poor substrate but also as a non-competitive inhibitor of androstenedione and testosterone aromatization. researchgate.netcapes.gov.br |
| 4-Hydroxyandrostenedione | Inhibitor | A known competitive inhibitor of aromatase. researchgate.net | |
| Vorozole / Econazole | Inhibitor | Examples of non-steroidal aromatase inhibitors. nih.govresearchgate.net | |
| 17β-HSDs (e.g., AKR1C3) | Chalcone Derivatives | Inhibitor | Have been shown to inhibit AKR1C3, which is involved in androgen activation. mdpi.com |
Biological and Physiological Significance of 15 Hydroxyandrostenedione As a Steroid Intermediate
Contribution to the Biosynthesis of 15α-Hydroxylated Estrogens
During human pregnancy, the fetal-placental unit becomes a major site of steroid metabolism, producing large quantities of estrogens. oup.com Among these are 15α-hydroxylated estrogens, with 15-hydroxyandrostenedione serving as a key neutral C19 precursor. cdnsciencepub.comoup.com
Formation of 15α-Hydroxyestriol
Studies have demonstrated that this compound is a precursor in the formation of 15α-hydroxyestriol, also known as estetrol (B1671307) (E4). ebi.ac.ukoup.com Estetrol is an estrogen that is uniquely produced in significant amounts by the fetal liver during pregnancy. nih.govirjmets.com Research involving the administration of labeled steroids has shown that this compound is converted to estetrol. oup.com One study concluded that 15α-hydroxyandrostenedione was a better precursor for urinary estetrol than 16α-hydroxyandrostenedione. oup.com The formation of estetrol from this compound involves a sequence of hydroxylation and aromatization steps, highlighting the role of the fetal liver in this process. cdnsciencepub.com
Formation of 15α-Hydroxyestradiol
In addition to its role in estetrol synthesis, this compound is also a precursor to 15α-hydroxyestradiol. ebi.ac.uk Studies have shown that when administered to pregnant subjects, this compound is converted to urinary 15α-hydroxyestradiol. ebi.ac.ukoup.com In fact, some research suggests that this compound is a more efficient precursor for 15α-hydroxyestradiol than dehydroisoandrosterone sulfate (B86663). oup.com The conversion of this compound to 15α-hydroxyestradiol is a significant pathway for the production of 15α-hydroxylated estrogens. ebi.ac.ukcdnsciencepub.com
Interplay with Other Steroidogenic Pathways and Metabolites
The formation of this compound and its subsequent conversion to 15α-hydroxylated estrogens illustrates the intricate interplay within steroidogenic pathways. The synthesis of steroids is not a linear process but a complex web of interconnected reactions catalyzed by various enzymes. oup.com
The production of this compound is dependent on the availability of its precursor, androstenedione (B190577). Androstenedione itself is a central hub in steroid metabolism, being produced from DHEA and 17α-hydroxyprogesterone and serving as a precursor for both androgens and estrogens. nih.gov The diversion of androstenedione towards 15α-hydroxylation is influenced by the activity of specific enzymes, primarily cytochrome P450 hydroxylases, which are notably active in the fetal liver. oup.com
The metabolism of this compound is part of a broader "neutral pathway" for estrogen synthesis during pregnancy, where C19 neutral steroids are hydroxylated before being aromatized to estrogens in the placenta. nih.govresearchgate.net This is in contrast to the "phenolic pathway," where estradiol (B170435) is first formed and then hydroxylated. nih.govresearchgate.net Both pathways appear to be important in the biosynthesis of estetrol. nih.govresearchgate.net
The existence of these pathways highlights the compartmentalization and specialization of steroid metabolism, particularly the unique role of the fetal-placental unit. The interplay between different steroidogenic pathways ensures the production of a diverse array of steroid hormones required for various physiological functions, especially during fetal development and pregnancy.
Advanced Analytical Methodologies for Research and Quantification of 15 Hydroxyandrostenedione
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) Applications
Chromatography coupled with mass spectrometry stands as the gold standard for steroid analysis due to its superior specificity and sensitivity. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in the study of steroids, including hydroxylated androstenediones.
LC-MS/MS is often favored for its ability to analyze underivatized steroids, simplifying sample preparation and reducing analysis time. nih.govresearchgate.net Recent advancements in LC-MS/MS have enabled the simultaneous quantification of a large panel of steroid hormones, including 11β-hydroxyandrostenedione, a structural isomer of 15-hydroxyandrostenedione. nih.govnih.gov These multi-steroid profiling methods are powerful tools in clinical research for investigating complex endocrine pathways.
GC-MS, while requiring a derivatization step to improve the volatility and thermal stability of steroids, remains a cornerstone technique in many laboratories for steroid analysis. nih.govfu-berlin.de The derivatization process enhances the chromatographic and mass spectral properties of the analytes, leading to high sensitivity and selectivity. fu-berlin.de
Sample Preparation Techniques for Biological Matrices
The complexity of biological matrices such as serum, plasma, and tissue necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte of interest. rsc.org The choice of technique depends on the specific matrix, the required level of cleanliness, and the analytical method to be used.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of steroids from biological fluids. rsc.orgnih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov Common sorbents for steroid extraction include reversed-phase materials like C18. rsc.orgnih.gov For instance, a method for analyzing multiple steroids in serum and plasma utilized automated SPE with C18 columns, where samples were loaded, washed with water and hexane, and eluted with ethyl acetate. nih.govplos.org Another approach for an 11-steroid panel in serum employed a hydrophilic-lipophilic balanced (HLB) polymer-based SPE plate, which simplifies the process by eliminating the need for pre-conditioning. thermofisher.com
Liquid-Liquid Extraction (LLE): LLE is a classic and effective method for extracting steroids from aqueous biological samples into an immiscible organic solvent. nih.govresearchgate.net This technique is valued for its simplicity and ability to handle a wide range of sample volumes. Methyl tert-butyl ether (MTBE) is a commonly used solvent for extracting a broad spectrum of steroids, including 11-oxygenated androgens. researchgate.netnih.gov In a typical LLE protocol, the biological sample is mixed with the organic solvent, the phases are separated (often aided by freezing the aqueous layer), and the organic phase containing the steroids is collected and evaporated before analysis. researchgate.net
Protein Precipitation (PPT): For some applications, particularly when using highly sensitive and robust LC-MS/MS systems, a simple protein precipitation step may suffice. thermofisher.com This involves adding a solvent, such as methanol (B129727) or acetonitrile, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is directly injected or further processed. This high-throughput approach is often used in clinical research settings. nih.govthermofisher.com
| Technique | Principle | Common Application for Steroids | Advantages | Disadvantages |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cleaning and concentrating steroids from serum, plasma, and urine. rsc.orgnih.gov | High recovery, good reproducibility, potential for automation. nih.gov | Can be more time-consuming and costly than LLE. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous sample into an immiscible organic solvent. | Broad-spectrum steroid extraction from serum and plasma. researchgate.netnih.gov | Simple, cost-effective, effective for removing lipids. | Can be labor-intensive, may form emulsions. rsc.org |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using a solvent or salt. | Rapid sample preparation for high-throughput LC-MS/MS analysis. thermofisher.com | Fast, simple, inexpensive. | Less clean extracts, may lead to matrix effects. |
Derivatization Strategies for Enhanced Sensitivity and Selectivity
For GC-MS analysis, derivatization is an essential step for non-volatile compounds like steroids. researchgate.net The process involves chemically modifying the analyte to increase its volatility and thermal stability. fu-berlin.de For LC-MS, derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, sensitivity, especially for steroids that ionize poorly. nih.govresearchgate.net
For GC-MS: The most common derivatization method for steroids involves a two-step process: methyloxime formation to protect carbonyl groups, followed by trimethylsilyl (B98337) (TMS) ether formation for hydroxyl groups. nih.gov This approach, using reagents like methoxyamine hydrochloride followed by a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), creates stable derivatives with excellent chromatographic properties and characteristic mass spectral fragmentation patterns. fu-berlin.de
For LC-MS/MS: While many steroids can be analyzed directly, derivatization can significantly improve the limits of quantification. For example, some methods employ derivatization for estrogens to enhance their response in the mass spectrometer. nih.gov In a method for 32 steroid hormones, ten of the compounds were derivatized with 2-fluoro-1-methylpyridinium p-toluenesulfonate to improve their analytical signal. nih.gov
| Analytical Technique | Purpose of Derivatization | Common Reagents for Steroids | Example Application |
|---|---|---|---|
| GC-MS | Increase volatility and thermal stability. researchgate.net | Methoxyamine hydrochloride (MEOX), N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govfu-berlin.de | Routine screening of anabolic steroids. fu-berlin.de |
| LC-MS/MS | Enhance ionization efficiency and sensitivity. researchgate.net | 2-fluoro-1-methylpyridinium p-toluenesulfonate. nih.gov | Quantification of low-level steroids in complex matrices. nih.gov |
Chromatographic Separation Parameters
Effective chromatographic separation is crucial for resolving this compound from its isomers and other structurally related steroids, which is essential for accurate quantification.
Column Chemistry: For LC-MS/MS, reversed-phase columns, particularly C18 and C8 phases, are the most widely used for steroid analysis. nih.govacs.orgresearchgate.net These columns provide excellent retention and separation for the relatively nonpolar steroid molecules. For instance, a UPLC-MS/MS method for the analysis of dihydrotestosterone (B1667394) and other steroids utilized a CORTECS UPLC C18 column. lcms.cz Another study profiling 25 steroids employed a Phenomenex Luna Omega C18 column.
Mobile Phases: The mobile phase in reversed-phase LC typically consists of a mixture of water and an organic solvent, most commonly methanol or acetonitrile. acs.orglcms.cz To improve peak shape and ionization efficiency, additives are often included. Formic acid (0.1%) is a frequent addition to the mobile phase for positive ion mode ESI. nih.gov Some methods have explored the use of ammonium (B1175870) fluoride (B91410) as a post-column infusion or mobile phase additive, which has been shown to enhance the ionization of certain steroids. semanticscholar.org
Gradients: Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is standard practice for separating a panel of steroids with varying polarities. lcms.cznih.gov A typical gradient might start with a lower percentage of organic solvent to retain more polar compounds and gradually increase to elute more nonpolar compounds, all within a short run time to ensure high throughput. nih.gov
Mass Spectrometric Detection Modes and Parameters
Mass spectrometry provides the high selectivity needed to distinguish and quantify specific steroids in a complex mixture.
Ionization Sources: For LC-MS/MS analysis of steroids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common sources. plos.orgnih.gov ESI is widely used and is often operated in positive ion mode for androgens and other neutral steroids. nih.gov APCI has also been shown to be effective and can sometimes offer better sensitivity for certain less polar compounds. plos.orgnih.gov
Multiple Reaction Monitoring (MRM): Triple quadrupole mass spectrometers operating in MRM mode are the instruments of choice for quantitative steroid analysis. nih.govlcms.cz This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. lcms.cz This highly specific detection method minimizes background noise and allows for very low limits of quantification. For each analyte, at least two MRM transitions (a quantifier and a qualifier) are typically monitored to ensure identity and accuracy. nih.gov While specific MRM transitions for this compound are not widely published, they can be readily determined by infusing a standard of the compound into the mass spectrometer. The table below shows examples of MRM transitions for the closely related 11β-hydroxyandrostenedione.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
|---|---|---|---|---|
| 11β-Hydroxyandrostenedione (11OHA4) | 303.2 | 285.2 | 121.1 | oup.com |
| 11-Ketoandrostenedione (11KA4) | 301.2 | 257.2 | 109.1 | oup.com |
| Androstenedione (B190577) (A4) | 287.2 | 97.1 | 109.1 | oup.com |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (ID-MS) is considered the definitive method for achieving the highest accuracy and precision in quantitative analysis. epa.govnih.govusgs.gov The technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample at the beginning of the analytical process. researchgate.net This internal standard behaves identically to the endogenous analyte during extraction, chromatography, and ionization, but is distinguished by its different mass in the mass spectrometer. researchgate.net By measuring the ratio of the natural analyte to the isotope-labeled standard, any sample loss during preparation is corrected for, leading to highly accurate and reliable absolute quantification. nih.gov This approach has been successfully applied to the quantification of numerous steroids in serum and other biological matrices. researchgate.netnih.gov
Immunoassay-Based Methods for Research Applications
Before the widespread adoption of mass spectrometry, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) were the primary methods for steroid quantification. nih.gov These methods are based on the highly specific binding between an antibody and its target antigen. rndsystems.comeuroimmun.co.uk
Development and Validation: The development of an immunoassay for this compound would involve several key steps. creative-diagnostics.com First, a specific antibody against this compound would need to be produced, which typically involves synthesizing a hapten-carrier conjugate to elicit an immune response. The resulting antibodies must then be characterized for their affinity and, crucially, their cross-reactivity with other structurally similar steroids to ensure the specificity of the assay. researchgate.net
The assay itself, whether in a competitive or sandwich format, requires careful optimization of various parameters, including antibody concentrations, incubation times, and the choice of enzyme and substrate for signal generation (in ELISA). rndsystems.comthermofisher.com Validation would involve assessing the assay's accuracy, precision, linearity, and limit of detection to ensure it is fit for its research purpose. euroimmun.co.uk
While no commercial ELISA or RIA kits for this compound are widely documented, the principles of their development are well-established. rndsystems.comeuroimmun.co.uk The synthesis of related steroid derivatives for immunoassay development has been reported, suggesting the feasibility of this approach for this compound. mdpi.comfrontiersin.org However, a significant challenge for steroid immunoassays is potential cross-reactivity, which can lead to overestimation of the analyte concentration. researchgate.net For this reason, LC-MS/MS is generally preferred for its superior specificity in research applications.
Radiolabeling and Stable Isotope Tracer Studies in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful method for determining the rate of metabolite flow through a metabolic network. creative-proteomics.com The use of isotopic tracers, both radioactive and stable, is central to MFA, allowing researchers to track the transformation of precursor molecules through complex biochemical pathways. creative-proteomics.comisotopetracercourse.comnsf.gov
Radiolabeling Studies: Historically, radioactive isotopes (radiolabeling) such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) have been employed to trace the metabolic fate of steroids. For instance, a radiolabeled precursor like [³H]-progesterone could be introduced into a biological system (e.g., cell culture or in vivo model) to track its conversion into downstream metabolites, including androstenedione and its hydroxylated derivatives. By monitoring the appearance of radioactivity in different steroid fractions over time, researchers can elucidate metabolic pathways and estimate the rates of conversion.
Stable Isotope Tracer Studies: More recently, stable isotope labeling has become the preferred method, particularly in human studies, due to its non-radioactive nature. researchgate.netmaastrichtuniversity.nl This technique involves using molecules enriched with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (²H). creative-proteomics.commaastrichtuniversity.nl These labeled compounds act as tracers that can be distinguished from their unlabeled, naturally occurring counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. isotopetracercourse.comnsf.gov
In the context of this compound, a ¹³C-labeled precursor such as androstenedione would be introduced into the system under investigation. As the labeled precursor is metabolized, the ¹³C atoms are incorporated into subsequent products. Mass spectrometry can then be used to detect and quantify the labeled and unlabeled versions of various metabolites. This allows for the precise determination of metabolic fluxes and the relative contributions of different pathways to the production of compounds like this compound. mdpi.comnih.gov These studies are crucial for understanding the dynamics of steroidogenesis, including the activity of enzymes like 11β-hydroxylase which is involved in the formation of related 11-oxygenated androgens. nih.govoup.com The integration of data from stable isotope tracing with computational models provides a quantitative map of metabolic activities, offering deep insights into cellular physiology and disease states. nsf.gov
Method Validation Parameters for Research Assays (e.g., Analytical Sensitivity (LLOQ), Linearity, Accuracy, Precision, Matrix Effects, Recovery)
The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and fit for the intended purpose. biopharminternational.comdrug-dev.com For the quantification of this compound, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a comprehensive validation process is required. researchgate.net This process evaluates several key performance characteristics. woah.orgepa.gov
Analytical Sensitivity (LLOQ): The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eunih.gov It is a critical measure of the assay's sensitivity. researchgate.net For steroid hormone assays, the LLOQ is often defined as the lowest calibration standard with a precision (coefficient of variation, CV) of less than 20% and an accuracy within 80-120% of the true value. biopharminternational.comuef.fi For related 11-oxygenated androgens like 11β-hydroxyandrostenedione (11OHA4), reported LLOQs are in the low nanomolar (nmol/L) to picomolar (pmol/L) range, for example, 0.25 nmol/L and 45 pmol/L. nih.govresearchgate.net
Linearity: Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of calibration standards at a minimum of five to six different concentrations. europa.eu The relationship between concentration and response is assessed using a regression analysis, with a correlation coefficient (r²) approaching 1.0 indicating excellent linearity. researchgate.net
Accuracy: Accuracy reflects the closeness of the measured concentration to the actual (true) value. europa.eu It is usually determined by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and is expressed as the percentage of recovery. nih.govnpra.gov.my The general acceptance criterion for accuracy is that the mean value should be within ±15% of the nominal concentration, except at the LLOQ, where ±20% is often acceptable. biopharminternational.comwho.int
Precision: Precision measures the degree of agreement among repeated measurements of the same sample. europa.eu It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). europa.eunpra.gov.my Precision is evaluated at two levels: intra-assay precision (repeatability within the same analytical run) and inter-assay precision (reproducibility across different runs). europa.eu The acceptance criterion for precision is typically a CV of ≤15%, except at the LLOQ, where a CV of ≤20% is acceptable. biopharminternational.comeuropa.eu
Matrix Effects: In LC-MS/MS analysis, matrix effects are a significant concern. They represent the suppression or enhancement of the analyte's ionization caused by co-eluting compounds from the biological matrix (e.g., serum, plasma). who.inte-b-f.eu Matrix effects are assessed by comparing the analyte's response in the presence of the biological matrix to its response in a pure solvent. e-b-f.eucsic.es The coefficient of variation of the matrix factor calculated from at least six different sources of the matrix should not exceed 15%. e-b-f.eu
Recovery: Recovery refers to the efficiency of the analyte's extraction from the sample matrix during the sample preparation process. nih.gov It is determined by comparing the analytical response of an analyte extracted from the matrix with the response of a sample where the analyte was added post-extraction. nih.gov While high and consistent recovery is desirable, it is most important that the recovery is reproducible. Studies on multi-steroid assays have reported mean recoveries ranging from 91.6% to 113.6%.
Table 1: Summary of Method Validation Parameters for Steroid Quantification Assays
| Parameter | Description | Common Acceptance Criteria | Example Research Finding (for related steroids) |
|---|---|---|---|
| Analytical Sensitivity (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Accuracy: 80-120% Precision: CV ≤ 20% | LLOQs for 11OHA4 reported as 0.25 nmol/L and 45 pmol/L. nih.govresearchgate.net |
| Linearity | Proportionality of assay response to analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | Linear ranges established for multiple steroids with r² > 0.99. oup.comresearchgate.net |
| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal (±20% at LLOQ). biopharminternational.comwho.int | Relative error reported between -14.7% and 13.3%. researchgate.net |
| Precision | Agreement among replicate measurements. | CV ≤ 15% (≤ 20% at LLOQ). biopharminternational.comwho.int | Intra- and inter-assay imprecision did not exceed 7.9% and 5.3%, respectively. researchgate.net |
| Matrix Effects | Alteration of analyte signal by matrix components. | CV of matrix factor from ≥ 6 lots should be ≤ 15%. e-b-f.eu | Average matrix effects reported from -29.9% to 19.9%. |
| Recovery | Efficiency of the extraction procedure. | Should be consistent and reproducible. | Mean recoveries ranged from 95.3% to 111.6%. researchgate.net |
Regulation and Homeostasis of 15 Hydroxyandrostenedione Pathways
Transcriptional and Post-Transcriptional Regulation of 15α-Hydroxylases
The expression of 15α-hydroxylases, the enzymes responsible for the formation of 15-hydroxyandrostenedione from androstenedione (B190577), is meticulously regulated at the molecular level. This control involves both the rate at which the gene is transcribed into messenger RNA (mRNA) and subsequent modifications that affect mRNA stability and translation into protein. nih.govfrontiersin.org
The expression of steroid 15α-hydroxylase (cytochrome P450 15α, or P45015α) is significantly influenced by the hormonal environment, exhibiting tissue-specific and sex-specific patterns. bioscientifica.com In many inbred mouse strains, P45015α is considered a female-specific enzyme in the liver. bioscientifica.com Research indicates that Growth Hormone (GH) transcriptionally represses the P45015α gene in the livers of male mice. bioscientifica.com This repression can be lifted by hypophysectomy (removal of the pituitary gland), and subsequently reinstated by administering GH, demonstrating a direct hormonal control mechanism. bioscientifica.com
Androgens also play a role in regulating P45015α levels, though the effects vary by tissue. cdnsciencepub.com In male mice, castration leads to a decrease in kidney levels of P45015α, suggesting androgens are needed to maintain high expression in this organ. cdnsciencepub.com Conversely, in the liver, P45015α levels increase after castration, indicating a repressive effect of androgens in this tissue. cdnsciencepub.com
| Hormone | Tissue | Species (Model) | Effect on 15α-Hydroxylase Expression | Source |
|---|---|---|---|---|
| Growth Hormone (GH) | Liver | Male Mice | Repression | bioscientifica.com |
| Androgens | Kidney | Male Mice | Induction/Maintenance | cdnsciencepub.com |
| Androgens | Liver | Male Mice | Repression | cdnsciencepub.com |
The expression of the gene encoding steroid 15α-hydroxylase (Cyp2a4) is not constant but follows a distinct daily rhythm. nih.govnih.gov Research has identified Cyp2a4 as a circadian expression gene, meaning its transcription into mRNA fluctuates over a 24-hour cycle. nih.govnih.gov This rhythmicity is controlled by specific transcription factors that themselves are governed by the body's master clock. oup.com
A key regulator in this process is the PAR basic leucine (B10760876) zipper transcription factor DBP (albumin D-site-binding protein). nih.govnih.gov DBP accumulates in liver cell nuclei according to a robust circadian rhythm and directly binds to the promoter regions of the Cyp2a4 gene to control its expression. nih.govnih.gov Genetic studies in mice with a null allele for DBP showed a significantly impaired circadian amplitude of CYP2A4 mRNA and protein expression, confirming that DBP is a major factor controlling the circadian expression of steroid 15α-hydroxylase. nih.govnih.gov This rhythmic regulation of an enzyme that metabolizes sex hormones like testosterone (B1683101) and estradiol (B170435) suggests a mechanism for daily variations in steroid catabolism. oup.com
| Regulatory Factor | Type | Function in 15α-Hydroxylase Regulation | Source |
|---|---|---|---|
| DBP (Albumin D-site-binding protein) | PAR Basic Leucine Zipper Transcription Factor | Binds to the Cyp2a4 gene promoter, driving its circadian expression in the liver. | nih.govnih.gov |
| Circadian Clock | Systemic Biological Oscillator | Controls the rhythmic accumulation of DBP, thereby indirectly regulating Cyp2a4 expression. | oup.com |
Hormonal Regulation of Enzyme Expression
Genetic Influences on 15-Hydroxylation and Metabolism
Genetic background plays a significant role in determining the expression levels and activity of 15α-hydroxylase. bioscientifica.com Studies comparing different inbred mouse strains have revealed that the regulation of this enzyme can be inherited. For instance, while P45015α is typically repressed in the livers of male DBA/2J mice, it is expressed in males of the BALB/cJ strain. bioscientifica.com
Genetic crosses between these two strains demonstrated that the expression in BALB/cJ males is inherited as a recessive trait governed by a single locus. bioscientifica.com This locus was found to be "trans-acting," meaning it is not part of the P45015α gene itself but is located elsewhere in the genome and produces a regulatory factor that influences the gene. bioscientifica.com This specific regulatory locus has been named GH-dependent repression (GDR), as the hormone appears to regulate the gene's repression through this trans-acting factor. bioscientifica.com Analysis of the offspring from these genetic crosses confirmed this model, showing that the factor from the DBA/2J strain could repress the P45015α gene from both the DBA/2J and BALB/cJ parents. bioscientifica.com Such genetic variations can lead to significant inter-individual differences in steroid metabolism. psu.edumdpi.com
| Genetic Element | Type | Description of Influence | Source |
|---|---|---|---|
| DBA/2J Mouse Strain | Inbred Strain | Exhibits female-specific expression of P45015α in the liver; the gene is repressed in males. Possesses the dominant regulatory allele for repression. | bioscientifica.com |
| BALB/cJ Mouse Strain | Inbred Strain | Variant strain where P45015α is expressed in the livers of both males and females. Possesses the recessive allele that allows male expression. | bioscientifica.com |
| GDR (GH-dependent repression) | Trans-acting Regulatory Locus | A single genetic locus that regulates the repression of the P45015α gene in male mice, acting as an intermediary for repression by Growth Hormone. | bioscientifica.com |
Cross-Talk with Other Endocrine Axes
The regulation and function of the this compound pathway are deeply integrated with other major endocrine axes, particularly the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes. nih.govcsic.es This cross-talk ensures that steroid metabolism is coordinated with broader physiological states like stress, reproduction, and growth. nih.gov
The 15α-hydroxylation of androstenedione is a metabolic step in the processing of adrenal androgens. nih.gov Adrenal androgens, including androstenedione, serve as a crucial pool of precursors for the peripheral synthesis of potent androgens like testosterone and estrogens. nih.gov By regulating the activity of 15α-hydroxylase, the body can modulate the levels of these active sex hormones, thus creating a direct functional link between adrenal androgen metabolism and the HPG axis. nih.gov For example, the circadian regulation of 15α-hydroxylase contributes to daily fluctuations in the catabolism of testosterone and estradiol. oup.com
Furthermore, the hormonal regulation of 15α-hydroxylase itself demonstrates this cross-talk. The repression of the enzyme's gene by Growth Hormone (GH), a product influenced by the HPA axis, directly impacts the metabolism of androstenedione, a steroid central to the HPG axis. bioscientifica.com Additionally, mineralocorticoid receptors, which are key components of the adrenal axis, can bind androgens, creating another level of interaction between these systems. mdpi.com This intricate web of interactions highlights that the this compound pathway does not operate in isolation but is a component of a larger, integrated neuroendocrine system that maintains homeostasis. nih.gov
Comparative Biochemical Analysis of 15 Hydroxyandrostenedione Pathways
Interspecies Variations in Biosynthetic and Metabolic Capabilities
The metabolic fate of androstenedione (B190577) and its hydroxylated derivatives is not uniform across the animal kingdom. Significant variations exist in the enzymatic machinery responsible for steroid synthesis and modification, leading to different metabolic profiles in various species.
In primates, including humans, the adrenal glands and gonads are primary sites of steroidogenesis. While dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form (DHEAS) are major circulating steroids in humans, this is not the case for rodents like rats and mice. mdpi.comnih.gov This fundamental difference in precursor availability impacts the subsequent formation of downstream metabolites, including hydroxylated androgens. The enzymatic pathways for androgen metabolism also show interspecies differences. For instance, a comparative study on androgen metabolism in the gastropods Bolinus brandaris and Hexaplex trunculus revealed that while B. brandaris primarily converts androstenedione to 5α-dihydrotestosterone, H. trunculus metabolizes it mainly to testosterone (B1683101). nih.gov Such variations in the activity of enzymes like 5α-reductase and 17β-hydroxysteroid dehydrogenase (17β-HSD) across species influence the pool of available substrates for further modifications like 15α-hydroxylation.
The expression and function of specific cytochrome P450 (CYP) enzymes, which are crucial for steroid hydroxylation, also differ. For example, the porcine and human placental aromatase (CYP19A1) isozymes show different efficiencies in metabolizing androstenedione versus testosterone. oup.com While the enzyme responsible for 15α-hydroxylation of estrogens in humans is not definitively known, evidence suggests its activity in the fetal liver. oup.com In contrast, studies in pregnant mice have identified significant production of C19 androgen metabolites with 15α-hydroxyl groups, indicating a prominent role for 15α-hydroxylase activity in this species during gestation. nih.gov These findings underscore that the capacity for producing 15-hydroxyandrostenedione and its derivatives is species-dependent, reflecting evolutionary adaptations in steroid metabolic pathways.
| Species | Key Variations in Androgen Metabolism Relevant to this compound | Reference |
|---|---|---|
| Humans (Primates) | High circulating levels of DHEA/DHEAS serve as precursors. Fetal liver is a key site for 15α-hydroxylation. Placenta aromatizes 15α-hydroxyandrostenedione. | mdpi.comoup.comcdnsciencepub.comwikipedia.org |
| Mice/Rats (Rodents) | Low circulating DHEA/DHEAS. Pregnant mice excrete significant amounts of 15α-hydroxylated androgen metabolites, suggesting active 15α-hydroxylase pathways. | mdpi.comnih.govnih.gov |
| Pigs | Placental and gonadal isozymes of aromatase (CYP19A1) exhibit different substrate preferences for androstenedione and testosterone. | oup.com |
| Cattle | Androstenedione is metabolized to estradiol-17β and epitestosterone. | wikipedia.org |
| Gastropods (Bolinus brandaris) | Androstenedione is primarily converted to 5α-dihydrotestosterone. | nih.gov |
| Gastropods (Hexaplex trunculus) | Androstenedione is primarily metabolized to testosterone. | nih.gov |
Microbial Biotransformations and Industrial Applications of Steroid 15-Hydroxylases
Microorganisms, particularly filamentous fungi, are widely utilized for their ability to perform highly specific hydroxylation reactions on steroid molecules, which are often challenging to achieve through chemical synthesis. publish.csiro.aunih.govresearchfloor.orgnih.gov The 15α-hydroxylation of androstenedione and related steroids is a key biotransformation with significant industrial applications, primarily in the production of synthetic steroid hormones. researchfloor.orgresearchgate.net
Fungal strains from genera such as Penicillium, Fusarium, and Aspergillus have been shown to possess cytochrome P450 enzymes capable of introducing a hydroxyl group at the 15α-position of the steroid nucleus. mdpi.comnih.govmdpi.com For instance, Penicillium raistrickii is used commercially for the 15α-hydroxylation of 13-ethyl-gon-4-ene-3,17-dione, a critical step in the synthesis of gestodene (B1671452), a component of third-generation oral contraceptives. researchgate.netnih.gov The enzyme responsible in P. raistrickii has been identified as P450pra. nih.gov Similarly, Fusarium culmorum demonstrates 15α-hydroxylase activity on B-nor analogues of androstenedione and dehydroepiandrosterone. mdpi.comnih.gov
The regioselectivity of these microbial enzymes is a key advantage for industrial processes, allowing for the production of specific hydroxylated intermediates with high yields. Research has focused on identifying and characterizing these steroid hydroxylases to engineer more efficient microbial strains for industrial-scale production. nih.govasm.org For example, a cytochrome P450 enzyme from Fusarium graminearum, CYP68J5, has been identified as possessing both 12β- and 15α-hydroxylase activities on progesterone. researchgate.netrsc.org These microbial systems provide an environmentally friendly and cost-effective alternative to complex chemical syntheses for producing valuable hydroxylated steroid precursors. publish.csiro.auslideshare.net
| Microorganism | Enzyme/System | Substrate(s) | Product(s) | Industrial Relevance | Reference |
|---|---|---|---|---|---|
| Penicillium raistrickii | P450pra (15α-hydroxylase) | 13-ethyl-gon-4-ene-3,17-dione | 15α-hydroxy-13-ethyl-gon-4-ene-3,17-dione | Key intermediate in gestodene synthesis. | researchgate.netnih.gov |
| Fusarium culmorum | Cytochrome P450 monooxygenase | B-nor-androstenedione, B-nor-DHEA | 15α-hydroxy-B-nor-androstenedione, 15α-hydroxy-B-nor-DHEA | Production of hydroxylated steroid analogues. | mdpi.comnih.govnih.gov |
| Fusarium graminearum | CYP68J5 | Progesterone | 15α-hydroxyprogesterone, 12β-hydroxyprogesterone | Potential for synthesis of various steroid drugs. | researchgate.netrsc.org |
| Aspergillus fumigatus | Not specified | Progesterone | 15α-hydroxyprogesterone | Source of 15α-hydroxylase activity. | mdpi.com |
| Nigrospora sphaerica | CYP-N2 | Androstenedione, Dehydroepiandrosterone | 1α-hydroxy-AD, 6β-hydroxy-AD, 7α,15α-dihydroxy-DHEA | Potential for engineering efficient steroid hydroxylases. | mdpi.com |
Developmental Changes in this compound Production (e.g., Fetal vs. Adult Metabolism)
The production and metabolism of this compound undergo significant changes during development, with marked differences observed between the fetal and adult stages, particularly in humans. During pregnancy, the feto-placental unit becomes a major site of steroid metabolism, producing large quantities of estrogens. A key pathway in this process involves the 15α-hydroxylation of steroids.
In the human fetus, the liver is a primary site for 15α-hydroxylation of C19 steroids like dehydroepiandrosterone (DHEA). oup.comwikipedia.orgnih.gov This fetal-derived 15α-hydroxylated precursor, likely including 15α-hydroxyandrostenedione, is then transported to the placenta. The human placenta possesses a potent aromatase enzyme system that can convert 15α-hydroxyandrostenedione into 15α-hydroxylated estrogens, namely 15α-hydroxyestrone and 15α-hydroxyestradiol. cdnsciencepub.comdoi.orgplu.mx Studies involving the perfusion of human term placentas with labeled 15α-hydroxyandrostenedione have confirmed its conversion to these estrogens. cdnsciencepub.comdoi.org This pathway contributes to the formation of estetrol (B1671307) (E4), an estrogen unique to pregnancy, which is formed via 15α- and 16α-hydroxylation by the fetal liver. nih.govresearchgate.nettandfonline.com
This metabolic capability is a hallmark of fetal life and is significantly downregulated in adults. The expression of the specific steroid hydroxylases involved in these fetal pathways changes dramatically after birth. oup.comnih.govnih.gov For instance, the high levels of certain fetal adrenal androgens and their subsequent metabolism in the placenta and fetal liver decrease sharply postnatally. nih.gov The measurement of 15α-hydroxylated estrogens in maternal urine has been used as an indicator of fetal well-being, highlighting the clinical relevance of this developmental pathway. spandidos-publications.com In vitro studies have also shown that while androstenedione is a good substrate for placental aromatase, 15α-hydroxyandrostenedione is a poorer substrate, yet it remains a potential precursor for 15α-hydroxylated estrogens in the placenta. plu.mxresearchgate.net
| Developmental Stage | Primary Site of 15α-Hydroxylation | Metabolic Fate of 15α-Hydroxyandrostenedione | Key Products | Reference |
|---|---|---|---|---|
| Fetus (Human) | Fetal Liver | Serves as a precursor for placental aromatization. | 15α-Hydroxyestrone, 15α-Hydroxyestradiol (leading to Estetrol) | oup.comcdnsciencepub.comnih.govresearchgate.net |
| Placenta (Human) | (Metabolizes fetal-derived precursors) | Aromatization by CYP19A1. | 15α-Hydroxyestrone, 15α-Hydroxyestradiol | cdnsciencepub.comdoi.orgplu.mx |
| Adult | Minimal / Not a major pathway | This pathway is not prominent in adult steroid metabolism. | N/A | oup.comnih.gov |
Future Directions and Emerging Research Avenues in 15 Hydroxyandrostenedione Studies
Elucidation of Novel Metabolic Fates and Unidentified Metabolites
The metabolic pathways of 15-hydroxyandrostenedione are not fully charted, and the identification of all its metabolites remains an active area of investigation. It is known that 15α-hydroxyandrostenedione can be converted to 15α-hydroxyestriol and 15α-hydroxyestradiol. ebi.ac.uk The metabolic fate of 15α-hydroxyandrostenedione can differ depending on the route of administration, suggesting it may be a better precursor for urinary 15α-hydroxyestriol. ebi.ac.uk
In studies involving sea lamprey testicular tissue, the metabolism of androstenedione (B190577) led to the formation of 15α-hydroxyandrostenedione and other unidentified metabolites, indicating that androgen-metabolizing enzymes are active during certain life stages. uoguelph.ca Furthermore, research on the fungus Penicillium lanosocoeruleum has shown its ability to metabolize various steroids, including the transformation of 16α-hydroxyandrostenedione. d-nb.info This highlights the potential for microbial systems to reveal novel metabolic routes. The existence of unidentified metabolites has been noted in various studies, underscoring the need for more advanced analytical techniques to fully characterize the metabolic network of this compound. ebi.ac.ukuoguelph.ca
Discovery and Characterization of Novel Enzymes and Regulatory Proteins
The enzymes responsible for the synthesis and metabolism of this compound and its derivatives are a critical area of research. While enzymes like CYP11B1 are known to convert androstenedione to 11β-hydroxyandrostenedione, the full spectrum of enzymes involved in the broader pathways of hydroxylated androgens is still being uncovered. researchgate.net For instance, bacterial cytochrome P450 (CYP) enzymes have demonstrated the ability to hydroxylate steroids at various positions, and the characterization of novel CYPs, such as CYP154C7 from Streptomyces sp., reveals potential biocatalysts for steroid modification. nih.govjmb.or.kr
The regulation of these enzymatic activities is also of significant interest. For example, the steroidogenic acute regulatory protein (StAR) is crucial for the transport of cholesterol, the initial substrate for steroid synthesis. nih.gov Understanding the proteins that regulate the expression and activity of enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 5α-reductases will provide deeper insights into the control of steroid networks. nih.govmdpi.com Research into the protein-protein interactions between enzymes, such as UDP-glucuronosyltransferases, is also important for understanding the coordination of steroid metabolism. sun.ac.za
| Enzyme/Protein Family | Function in Steroid Metabolism | Potential Relevance to this compound |
| Cytochrome P450 (CYP) | Hydroxylation and other modifications of the steroid nucleus. nih.govmdpi.com | Potential for novel hydroxylations of androstenedione to form various hydroxyandrostenedione isomers. |
| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups on the steroid nucleus. nih.gov | Metabolism of this compound to other active or inactive steroids. |
| 5α-Reductases (SRD5A) | Reduction of the double bond at C5 of the steroid A-ring. mdpi.com | Potential conversion of this compound to its 5α-reduced metabolites. |
| UDP-Glucuronosyltransferases (UGTs) | Conjugation of steroids for excretion. sun.ac.za | Inactivation and clearance of this compound and its metabolites. |
| Sulfotransferases (SULTs) | Sulfation of steroids, affecting their biological activity and clearance. sun.ac.za | Regulation of the biological activity of this compound. |
| Steroidogenic Acute Regulatory Protein (StAR) | Mediates cholesterol transfer into mitochondria, the rate-limiting step in steroidogenesis. nih.gov | Indirectly influences the availability of precursors for this compound synthesis. |
Development of Ultra-Sensitive Analytical Techniques for Low-Level Quantification
The accurate measurement of steroid hormones, many of which are present at very low concentrations, is a significant analytical challenge. acs.org The development of ultra-sensitive analytical techniques is therefore crucial for advancing research into this compound. Traditional methods like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) often lack the specificity and sensitivity required for detailed metabolic studies. mdpi.comrsc.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering high sensitivity and specificity. mdpi.comacs.org Advances such as ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have further improved detection limits and throughput. acs.orgcansa.org.za Strategies to enhance sensitivity include chemical derivatization, which modifies the steroid molecule to improve its ionization efficiency and chromatographic properties. rsc.orgnih.gov For instance, Girard P derivatization has been successfully used for the sensitive analysis of keto-steroids. nih.gov The ongoing development of these and other novel analytical approaches will be essential for quantifying low-level metabolites of this compound in complex biological matrices. acs.org
| Analytical Technique | Principle | Application in Steroid Analysis |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. mdpi.comacs.org | Widely used for the simultaneous and specific quantification of multiple steroids. acs.orgnih.gov |
| Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) | A high-pressure version of LC that provides better resolution and faster analysis times. cansa.org.za | Enables the separation and quantification of closely related steroid isomers. cansa.org.za |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by mass spectrometry. Often requires derivatization. rsc.org | A classic method for steroid analysis, though sometimes less suitable for high-throughput applications. rsc.org |
| Chemical Derivatization | Chemical modification of analytes to improve their analytical properties. rsc.orgnih.gov | Enhances the sensitivity and specificity of detection for certain classes of steroids. nih.gov |
| Ion Mobility Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. mdpi.com | Provides an additional dimension of separation, aiding in the identification of isomeric steroids. mdpi.com |
Application of Systems Biology and Metabolomics Approaches to Steroid Networks
The interconnected nature of steroid metabolic pathways necessitates a systems-level approach to understand the role of individual compounds like this compound. Metabolomics, the comprehensive study of small molecules in a biological system, is a powerful tool for this purpose. nih.govmdpi.com By analyzing the entire "steroidome," researchers can identify patterns and correlations that might be missed when studying single analytes. nih.gov
Molecular networking, a strategy that combines high-resolution mass spectrometry with specialized data processing, can help to visualize and understand the complex relationships between different steroid metabolites. nih.gov This approach can aid in the identification of novel metabolites and the elucidation of metabolic pathways. nih.gov The integration of metabolomic data with genomic, transcriptomic, and proteomic information will provide a more complete picture of the regulation and function of steroid networks. mdpi.com
Investigations in Advanced In Vitro and Ex Vivo Models for Mechanistic Insights
To understand the specific mechanisms of action of this compound, researchers are increasingly turning to advanced in vitro and ex vivo models. mdpi.com Traditional two-dimensional (2D) cell cultures have limitations in replicating the complexity of living tissues. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying cellular processes. mdpi.com
These advanced models can be used to investigate the effects of this compound on cell signaling, gene expression, and other cellular functions in a controlled setting. polito.it For example, the LNCaP prostate cancer cell line has been used to study the metabolism of 11β-hydroxyandrostenedione and its potential role in cancer progression. researchgate.netmdpi.com The development of patient-derived organoids and other sophisticated tissue-engineered models will further enhance our ability to study the effects of steroids in a personalized and disease-relevant context. nih.govpolito.it
| Model System | Description | Application in Steroid Research |
| 2D Cell Cultures | Monolayers of cells grown on a flat surface. nih.gov | Basic studies of steroid metabolism and cellular response. |
| 3D Spheroids | Multicellular aggregates of cells grown in suspension or non-adherent conditions. mdpi.com | More accurately mimic the cell-cell interactions and microenvironment of tissues. |
| Organoids | Self-organizing 3D structures derived from stem cells that recapitulate key aspects of organ structure and function. mdpi.com | Provide a highly relevant model for studying tissue-specific steroid metabolism and effects. |
| Tissue-Engineered Models | Scaffolds and other biomaterials are used to create 3D tissue-like structures. polito.it | Allow for the investigation of the influence of the extracellular matrix and other microenvironmental factors on steroid action. |
| Ex Vivo Tissue Cultures | Short-term culture of tissue slices or fragments. | Can be used to study steroid metabolism in intact tissue while maintaining the native cellular architecture. |
Q & A
Q. What ethical considerations arise in human studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
